molecular formula C23H24N2O3 B4324836 ethyl 5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

ethyl 5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Cat. No.: B4324836
M. Wt: 376.4 g/mol
InChI Key: HTFXTOZTKSUDLL-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(4-isopropylphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-isopropylbenzaldehyde and 1H-pyrrole, followed by their condensation and cyclization under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(4-isopropylphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-cyano-4-(4-isopropylphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-cyano-4-(4-methylphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
  • Ethyl 5-cyano-4-(4-tert-butylphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 5-cyano-4-(4-isopropylphenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in certain applications, such as increased stability or enhanced binding affinity to specific targets.

Properties

IUPAC Name

ethyl 5-cyano-2-methyl-4-(4-propan-2-ylphenyl)-6-pyrrol-1-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-5-27-23(26)20-16(4)28-22(25-12-6-7-13-25)19(14-24)21(20)18-10-8-17(9-11-18)15(2)3/h6-13,15,21H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFXTOZTKSUDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 3
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ethyl 5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

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